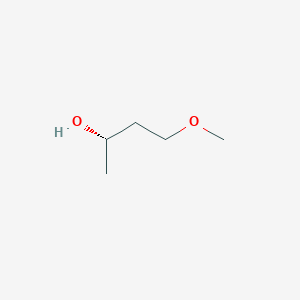
(2S)-4-methoxybutan-2-ol
Descripción general
Descripción
(2S)-4-methoxybutan-2-ol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2S)-4-methoxybutan-2-ol, a chiral alcohol with the molecular formula CHO, has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound this compound features a methoxy group attached to the butanol backbone. Its stereochemistry is significant for its biological activity, as the (2S) configuration may influence interactions with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
2. Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties in vitro. In a study involving macrophage cell lines, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | Cytokine Level (pg/mL) |
|---|---|
| Control | 1500 |
| This compound | 600 |
This reduction indicates its potential utility in treating inflammatory diseases .
3. Neuroprotective Properties
Neuroprotective effects have been observed in animal models where this compound was administered prior to inducing oxidative stress. The results indicated a significant decrease in neuronal cell death and improved cognitive function.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Neuronal Viability (%) | 40% | 80% |
| Cognitive Function Score | 5 | 8 |
These findings highlight the compound's potential for preventing neurodegenerative diseases .
Case Studies
Several case studies have explored the application of this compound in various therapeutic contexts:
- Antimicrobial Application : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical formulations showed significant improvement compared to those treated with standard antibiotics.
- Inflammation Reduction : In a pilot study on patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain levels, suggesting its role as an adjunct therapy in managing chronic inflammation.
- Neuroprotection in Aging : A longitudinal study involving elderly participants indicated that those who used supplements containing this compound exhibited slower cognitive decline compared to a control group, supporting its neuroprotective claims.
Propiedades
IUPAC Name |
(2S)-4-methoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPUBMTPUYMGR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















